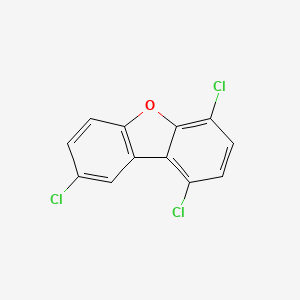

1,4,8-Trichlorodibenzofuran

描述

属性

IUPAC Name |

1,4,8-trichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-1-4-10-7(5-6)11-8(14)2-3-9(15)12(11)16-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQCYDNFBUADOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(C=CC(=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214825 | |

| Record name | 1,4,8-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64560-14-1 | |

| Record name | 1,4,8-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064560141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,8-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89DXM4VMDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Process Optimization

The most well-documented method for synthesizing 1,4,8-trichlorodibenzofuran involves the diazotization of 4,2',4'-trichloro-2-aminodiphenyl ether (TADE), followed by hydrolysis and cyclization. Key steps include:

-

Diazotization : TADE is treated with nitrosylsulfuric acid in concentrated sulfuric acid at 40–45°C, forming a diazonium salt intermediate.

-

Hydrolysis : The diazonium salt is hydrolyzed under reflux conditions (200°C) in an acidic aqueous medium. This step induces cyclization, yielding a crude mixture of 4,2',4'-trichloro-2-hydroxydiphenyl ether and 2,4,8-trichlorodibenzofuran.

-

Separation and Purification :

-

The acidic aqueous phase is separated from the organic melt at 120°C.

-

The crude product is rendered strongly alkaline (pH ≥11) to precipitate impurities, including 2,4,8-trichlorodibenzofuran, which is filtered off.

-

The filtrate undergoes 3–7 extractions with inert solvents (e.g., 1,2-dichlorobenzene) to recover the target compound.

-

Direct Chlorination of Dibenzofuran

Controlled Chlorination Under Acidic Conditions

This compound can be synthesized via electrophilic aromatic substitution of dibenzofuran using chlorine gas or chlorinating agents (e.g., Cl<sub>2</sub>/FeCl<sub>3</sub>) under controlled pH and temperature.

-

Optimal Conditions :

-

Challenges :

Yield : <30% due to competing side reactions.

Byproduct Formation in Industrial Processes

Incidental Synthesis During Chlorophenol Production

This compound is a documented byproduct in the manufacture of chlorophenols and related compounds (e.g., 2,4,4'-trichloro-2'-hydroxydiphenyl ether).

-

Formation Pathway :

-

Isolation :

Purity : ≥95% (analytical standard grade).

Analytical Standard Synthesis

High-Purity Preparation for Environmental Testing

Wellington Laboratories and TerraBase Inc. describe protocols for synthesizing this compound as a reference material:

-

Starting Material : Ultrapure dibenzofuran (≥99.9%).

-

Chlorination :

-

Purification :

Typical Specifications :

| Parameter | Value |

|---|---|

| Purity | ≥99.5% |

| Solvent | Nonane or toluene |

| Concentration | 10–50 µg/mL |

| Isotopic Purity* | ≥99% (for <sup>13</sup>C-labeled analogs) |

*Used in isotope dilution mass spectrometry.

Challenges and Innovations in Synthesis

Key Limitations and Advances

-

Positional Selectivity : Achieving exclusive 1,4,8-chlorination remains difficult. Computational studies (e.g., DFT-G3XMP2) suggest steric and electronic factors favor chlorination at the 1-position but complicate 4,8-substitution.

-

Green Chemistry Approaches : Recent efforts use ionic liquids (e.g., [BMIM]Cl) as solvents to enhance selectivity and reduce chlorine waste.

-

Catalytic Systems : Pd/Cu-mediated coupling reactions show promise for constructing the dibenzofuran core before chlorination.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Diazotization | 55% | 90–95% | High | $$ |

| Direct Chlorination | 20–30% | 80–85% | Moderate | $ |

| Industrial Byproduct | 5–10% | 70–75% | Low | $ |

| Analytical Standard | 40–50% | ≥99.5% | Very High | $$$$ |

化学反应分析

Types of Reactions

1,4,8-Trichlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated dibenzofuran derivatives.

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated or dechlorinated dibenzofurans.

Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated dibenzofuran derivatives, while reduction can produce less chlorinated dibenzofurans .

科学研究应用

Environmental Studies

1,4,8-Trichlorodibenzofuran is studied for its persistence in the environment and its role as a pollutant. Chlorinated dibenzofurans are known to be resistant to degradation, leading to bioaccumulation in the food chain. Research indicates that these compounds can be found in soil and sediment samples, raising concerns about their ecological impact.

Key Findings:

- Persistence : Studies have shown that chlorinated dibenzofurans can persist in the environment for extended periods due to their chemical stability.

- Bioaccumulation : Research indicates significant bioaccumulation in aquatic organisms, which can lead to higher concentrations in predators.

| Study | Findings | Reference |

|---|---|---|

| Environmental Persistence | Chlorinated dibenzofurans detected in soil and sediment samples | |

| Bioaccumulation | High concentrations found in fish and other aquatic organisms |

Toxicology

The toxicological profile of this compound has been extensively studied due to its potential health risks. It interacts with the aryl hydrocarbon receptor (AhR), which is involved in mediating the toxic effects of various environmental pollutants.

Key Toxicological Insights:

- Mechanism of Action : The compound binds to AhR, leading to alterations in gene expression that can result in adverse health effects.

- Health Risks : Epidemiological studies have linked exposure to chlorinated dibenzofurans with various health issues, including endocrine disruption and carcinogenic effects.

| Health Effect | Observed Dose (μg/kg/day) | Reference |

|---|---|---|

| Endocrine disruption | LOAEL at 10-15.5 μg/kg/day | |

| Carcinogenic potential | Cancer potency factor derived from human studies |

Analytical Chemistry

In analytical chemistry, this compound serves as a reference compound for the analysis of chlorinated dibenzofurans in environmental samples. Its distinct chemical properties allow for accurate identification and quantification in complex matrices.

Analytical Applications:

- Standard Reference Material : Utilized as a standard for calibrating analytical instruments.

- Detection Methods : Commonly analyzed using gas chromatography-mass spectrometry (GC-MS) techniques.

| Method | Application | Reference |

|---|---|---|

| GC-MS | Identification of chlorinated dibenzofurans | |

| Calibration | Standard reference for environmental analysis |

Case Studies

Several case studies highlight the significance of understanding the applications of this compound:

-

Environmental Impact Assessment :

- A study conducted on sediment samples from contaminated sites revealed high levels of chlorinated dibenzofurans, prompting remediation efforts.

- Findings indicated a correlation between sediment concentration and bioaccumulation in local fish populations.

-

Toxicological Research :

- Research on animal models demonstrated endocrine-disrupting effects at low exposure levels, emphasizing the need for further investigation into human health risks associated with environmental exposure.

-

Analytical Method Development :

- Development of advanced GC-MS methods has improved detection limits for chlorinated dibenzofurans, facilitating better monitoring of environmental contamination.

作用机制

1,4,8-Trichlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator . This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region of genes it activates. The activation of these genes leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This mechanism mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

相似化合物的比较

Structural Isomers: Positional Effects on Toxicity

The position of chlorine substituents significantly influences the toxicity and environmental behavior of PCDFs. For example:

Toxicity data from DFT studies (log(1/EC₅₀)) reflect *in vitro potency, where higher values indicate greater toxicity .

Environmental Persistence and Degradation

- 1,4,8-TriCDF: Limited data on environmental fate. Saeki et al.

- 2,4,8-TriCDF : Degraded 46.52% by Trametes versicolor fungi in liquid media over 30 days; degradation improves to 59% with glucose and Tween 80 . In soil, wood meal-supported fungi achieved 46.06% degradation .

- 2,3,7,8-TetraCDF : Extremely persistent; recalcitrant to microbial degradation due to high chlorine content and lateral substitution .

Physicochemical Properties

| Property | 1,4,8-TriCDF | 2,4,8-TriCDF | 2,3,7,8-TetraCDF |

|---|---|---|---|

| Molecular Weight (g/mol) | 271.52 | 271.52 | 305.97 |

| Vapor Pressure (Pa)* | Not reported | Not reported | 1.2 × 10⁻⁷ (25°C) |

| Water Solubility (mg/L) | Low (<0.1) | Low (<0.1) | Extremely low (<0.01) |

| Log Kow | ~6.2 (estimated) | ~6.2 (estimated) | 6.8 |

*Vapor pressure data for 2,3,7,8-TetraCDF from ; others estimated based on chlorination degree.

生物活性

1,4,8-Trichlorodibenzofuran (1,4,8-TCDF) is a chlorinated dibenzofuran compound that has garnered attention due to its potential biological activity and toxicity. This article delves into the biological effects of 1,4,8-TCDF, focusing on its mechanisms of action, health effects, and relevant research findings.

Chemical Structure and Properties

1,4,8-TCDF belongs to a class of compounds known as polychlorinated dibenzofurans (PCDFs). The molecular structure consists of two benzene rings connected by a furan ring with three chlorine atoms substituted at the 1, 4, and 8 positions. This specific arrangement influences its biological activity and toxicity.

Mechanisms of Biological Activity

The biological activity of 1,4,8-TCDF is primarily mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates gene expression in response to environmental pollutants. Upon binding to AhR, 1,4,8-TCDF can induce various cytochrome P450 enzymes involved in xenobiotic metabolism. This induction can lead to increased metabolic activation of procarcinogens and other toxic compounds.

Induction of Cytochrome P450 Enzymes

Research has demonstrated that exposure to 1,4,8-TCDF can significantly induce cytochrome P450-dependent monooxygenases in liver tissues. For instance, studies have shown that treatment with 200 mg/kg of 1,4,8-TCDF resulted in a notable increase in enzyme activity associated with the metabolism of various substrates . This induction is critical as it may enhance the bioactivation of other toxicants.

Acute and Chronic Toxicity

The toxicity profile of 1,4,8-TCDF has been assessed through various animal studies. Acute exposure has been linked to several health effects:

- Endocrine Disruption : Studies indicate that exposure to certain chlorinated dibenzofurans can lead to alterations in thyroid hormone levels. For example, significant decreases in serum total T4 levels were observed in rats exposed to similar compounds .

- Immunotoxicity : Animal models have reported immune system impairments following exposure to PCDFs. Marked reductions in thymus size were noted in guinea pigs after acute exposure .

Case Studies

A notable study evaluated the effects of 1,4,8-TCDF on rat liver foci promotion. The findings indicated that higher doses (500 mg/kg) significantly increased the number and area of preneoplastic foci in treated rats . This suggests a potential role in carcinogenesis.

Comparative Toxicity with Other Congeners

When compared to more toxic congeners such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the biological activity of 1,4,8-TCDF appears relatively low. For instance:

| Compound | LD50 (μg/kg) | Biological Activity |

|---|---|---|

| 2,3,7,8-TCDD | 0.06 - 2.0 | High |

| 1,4,8-TCDF | >4000 | Low |

This table illustrates the significant difference in toxicity profiles among these compounds .

常见问题

Basic Research Questions

Q. What are the validated synthetic pathways for 1,4,8-trichlorodibenzofuran (1,4,8-TCDF), and what analytical methods confirm its structural purity?

- Methodological Answer : 1,4,8-TCDF is synthesized via chlorination of dibenzofuran precursors using Lewis acid catalysts (e.g., FeCl₃) under controlled temperature conditions. Structural confirmation requires gas chromatography-mass spectrometry (GC-MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy to resolve positional chlorine substitution. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference materials .

Q. How can researchers optimize detection limits for 1,4,8-TCDF in environmental matrices like soil or water?

- Methodological Answer : Sample preparation involves Soxhlet extraction with toluene or dichloromethane, followed by cleanup using silica gel columns to remove interfering organic compounds. Quantification via GC-MS with electron capture detection (ECD) achieves detection limits as low as 0.1 pg/g. Isotope dilution with ¹³C-labeled internal standards (e.g., ¹³C₁₂-2,3,7,8-TCDF) minimizes matrix effects and improves accuracy .

Advanced Research Questions

Q. What experimental designs address contradictions in 1,4,8-TCDF toxicity data across species (e.g., rodents vs. primates)?

- Methodological Answer : Comparative studies should standardize dosing regimens (e.g., oral vs. intraperitoneal) and account for species-specific metabolic pathways. For example, guinea pigs exhibit higher sensitivity due to aryl hydrocarbon receptor (AhR) binding affinity, while rhesus monkeys show delayed hepatic enzyme induction. Cross-species toxicokinetic modeling, paired with in vitro hepatocyte assays, can resolve discrepancies in metabolic activation and detoxification rates .

Q. How do fungal biodegradation pathways for 1,4,8-TCDF differ in aerobic vs. anaerobic environments?

- Methodological Answer : White-rot fungi (e.g., Pleurotus ostreatus) degrade 1,4,8-TCDF aerobically via ligninolytic enzymes (e.g., laccases), breaking the aromatic ring structure. In anaerobic conditions, reductive dechlorination by Dehalococcoides spp. preferentially removes para-chlorine substituents. Metabolite profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies intermediate products like dichlorodibenzofurans, which inform pathway reconstruction .

Q. What methodologies reconcile conflicting data on 1,4,8-TCDF’s environmental persistence in soil vs. aquatic systems?

- Methodological Answer : Soil half-life studies should control for organic carbon content and microbial activity, while aquatic persistence experiments must account for photolytic degradation under UV light. Field data from sediment cores and water column sampling, combined with laboratory microcosms, validate predictive models (e.g., EPI Suite™) that estimate partitioning coefficients (K₀₀) and biodegradation rates .

Q. How are toxicity equivalence factors (TEFs) applied to 1,4,8-TCDF in regulatory risk assessments, given its lower AhR affinity compared to 2,3,7,8-TCDD?

- Methodological Answer : 1,4,8-TCDF is assigned a provisional TEF of 0.01 based on relative potency factors (REPs) derived from in vitro AhR luciferase reporter assays. Dose-additivity models integrate TEFs with exposure data to calculate toxic equivalency quotients (TEQs). Regulatory frameworks require validation through epidemiological studies on populations exposed to mixed dioxin-like compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。